1-Phenyl-2-(quinoxalin-2-yl)ethanol

Vue d'ensemble

Description

1-Phenyl-2-(quinoxalin-2-yl)ethanol is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which combines a phenyl group with a quinoxaline moiety through an ethanol linkage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol typically involves the reaction of quinoxaline derivatives with phenyl-substituted reagents under specific conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the formation of the desired product . Another approach involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions is often preferred to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-2-(quinoxalin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl and quinoxaline groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of quinoxaline ketones or aldehydes.

Reduction: Formation of the corresponding alkane derivatives.

Substitution: Formation of various substituted quinoxaline and phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of quinoxaline derivatives, including 1-Phenyl-2-(quinoxalin-2-yl)ethanol, as anticancer agents. For instance, a series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxic effects, suggesting a promising avenue for developing new anticancer therapies .

Case Study:

A study conducted on 1-phenyl-3-(4-(quinoxalin-2-yl)amino)phenyl thiourea derivatives demonstrated significant anti-cancer activity against three tumor cell lines. The findings underscored the potential of quinoxaline derivatives in targeting cancer cells effectively .

Antimicrobial Activity

Quinoxaline derivatives have also been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes .

Data Table: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| 1-Phenyl-3-(4-(quinoxalin-2-yl)amino)phenyl thiourea | Escherichia coli | 30 µg/mL |

| Quinoxaline derivative X | Pseudomonas aeruginosa | 40 µg/mL |

Fluorescent Probes

The compound's structure lends itself to applications as a fluorescent probe in analytical chemistry. Quinoxaline derivatives can be utilized in High Performance Liquid Chromatography (HPLC) for the analysis of various substances such as carboxylic acids and amines. Their ability to act as fluorophores enhances detection sensitivity in analytical applications .

Modulators of Drug Resistance

This compound has been investigated for its role in modulating drug resistance, particularly in fungal pathogens like Candida albicans. Research indicates that certain quinoxaline derivatives can inhibit efflux pumps responsible for multidrug resistance, thereby enhancing the efficacy of existing antifungal treatments .

Case Study:

In a study evaluating piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, several compounds demonstrated dual inhibition of efflux transporters CaCdr1p and CaMdr1p in Candida albicans. This suggests that quinoxaline derivatives may serve as effective adjuvants in antifungal therapy .

Synthetic Pathways and Green Chemistry

The synthesis of this compound often involves environmentally friendly approaches, aligning with green chemistry principles. Recent advancements have introduced methods that minimize the use of toxic solvents and reduce reaction times while maintaining high yields .

Data Table: Comparison of Synthetic Methods for Quinoxaline Derivatives

| Method Used | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Synthesis | Ethanol | 12 hours | 70 |

| Green Chemistry Approach | HFIP | 30 minutes | 95 |

| Microwave-Assisted Synthesis | None | 5 minutes | 90 |

Mécanisme D'action

The mechanism of action of 1-Phenyl-2-(quinoxalin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Quinoxaline: A parent compound with similar structural features but lacking the phenyl and ethanol groups.

2-Phenylquinoxaline: A compound with a phenyl group attached to the quinoxaline ring but without the ethanol linkage.

1-Phenyl-2-(quinoxalin-2-yl)propane: A structurally similar compound with a propane linkage instead of ethanol.

Uniqueness: 1-Phenyl-2-(quinoxalin-2-yl)ethanol is unique due to its specific combination of a phenyl group, quinoxaline moiety, and ethanol linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

1-Phenyl-2-(quinoxalin-2-yl)ethanol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, anticancer properties, and other relevant findings from recent research.

Chemical Structure and Properties

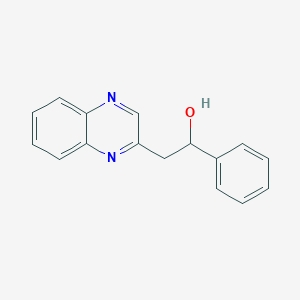

This compound is characterized by the following molecular structure:

- Molecular Formula : C15H14N2O

- CAS Number : 849021-27-8

- Molecular Weight : 238.29 g/mol

The compound features a phenyl group and a quinoxaline moiety, which are known for their roles in various biological activities. The hydroxyl group in the ethanol portion enhances its solubility and potential interaction with biological targets.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets. The compound may exert its effects through:

- Enzyme Inhibition : It potentially inhibits specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptors that are critical in signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : The presence of the phenolic hydroxyl group suggests possible antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against tumor cells. For instance, it showed an IC50 value of approximately 25 μM against MCF7 breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 25 |

| HepG2 | 30 |

| H460 | 20 |

These values suggest that the compound may be effective in targeting multiple types of cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoxaline derivatives, including this compound:

- Study on Anticancer Mechanisms : A study published in Molecules reported that derivatives similar to this compound exhibited apoptosis-inducing effects in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This indicates a mechanism involving programmed cell death, which is crucial for eliminating cancerous cells.

- In Silico Studies : Computational analyses have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics within biological systems . This supports its potential as a therapeutic agent.

- Comparative Analysis : Compared to other quinoxaline derivatives, this compound showed superior activity against certain cancer cell lines, emphasizing its potential as a lead compound for further development .

Propriétés

IUPAC Name |

1-phenyl-2-quinoxalin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCQIKGMGWYJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375474 | |

| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-27-8 | |

| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.